Chloropropyl silanes require harsh conditions (80-110°C, 3-7 days) causing silane hydrolysis and cross-linking. (3-Iodopropyl)trimethoxysilane eliminates this via rapid iodide SN2 reactivity. • Low-temp surface grafting & quaternization without catalyst. • Direct peptide tethering, azide generation, preserving silane integrity. • Prevents byproducts; ensures high grafting density for ORMOSIL, nanoparticles. Consistent quality, bulk available, ship globally.
(3-Iodopropyl)trimethoxysilane (CAS: 14867-28-8) is a bifunctional organosilane featuring a hydrolyzable trimethoxysilyl group for robust anchoring to inorganic substrates (such as silica, glass, and metal oxides) and a highly reactive terminal alkyl iodide. In industrial and laboratory procurement, it is primarily selected as a premium precursor for nucleophilic substitution (SN2) reactions, surface grafting, and the synthesis of functionalized organically modified silica (ORMOSIL) nanoparticles [1]. While it shares structural similarities with common chloro- and bromo-propyl silanes, the superior leaving-group ability of the iodine atom fundamentally alters its processability. This enhanced reactivity enables milder reaction conditions, significantly shorter cycle times, and the direct attachment of complex or thermally sensitive biomolecules without the need for secondary catalysts or in situ halogen exchange [2].
Buyers often consider substituting (3-iodopropyl)trimethoxysilane with the significantly cheaper (3-chloropropyl)trimethoxysilane (CPTMS) to reduce raw material costs. However, this generic substitution frequently fails in advanced material synthesis due to the poor leaving-group kinetics of the chloride ion[1]. Using CPTMS for the quaternization of amines, azidation, or peptide tethering typically requires elevated temperatures (80–110 °C), extended reaction times (often 3 to 7 days), or the addition of sodium iodide to force an in situ Finkelstein reaction [2]. These harsh conditions and prolonged processing times inevitably lead to the premature hydrolysis and condensation of the moisture-sensitive trimethoxysilane groups, which results in cross-linked byproducts, poor surface grafting densities, and lower overall yields. Consequently, the direct procurement of the iodo-variant is critical for high-fidelity surface engineering and the preservation of silane integrity during functionalization [1].
In the synthesis of silane-functionalized imidazolium ionic liquids, the choice of the halogen leaving group dictates the overall process efficiency and thermal budget. Research demonstrates that reacting 1-methylimidazole with (3-iodopropyl)trimethoxysilane achieves high-yield quaternization rapidly at room temperature. In direct contrast, utilizing the cheaper (3-chloropropyl)trimethoxysilane requires either a week-long reaction at ambient conditions or 72 hours of continuous heating at 80 °C to achieve comparable conversion [1].
| Evidence Dimension | Reaction time and temperature for complete quaternization |
| Target Compound Data | Rapid conversion at room temperature (protected from light) |
| Comparator Or Baseline | (3-Chloropropyl)trimethoxysilane: 7 days at room temperature or 72 hours at 80 °C |
| Quantified Difference | Eliminates the need for 80 °C heating and reduces processing time by over 50% in thermal conditions |
| Conditions | Synthesis of 1-methyl-3-(trimethoxysilylpropyl)imidazolium halides |
Eliminating prolonged high-temperature processing prevents premature silane condensation, ensuring maximum active silane retention for subsequent substrate binding in procurement workflows.
For the solid-phase synthesis of molecularly imprinted polymer (MIP) nanoparticles targeting cancer biomarkers, the functionalization of the silica support is critical. Studies evaluating silane precursors found that (3-iodopropyl)trimethoxysilane provides highly specific, stoichiometric covalent attachment of mercapto-derived peptides without the side reactions associated with amino-silanes. MIPs synthesized on iodo-silane functionalized supports exhibited nanomolar affinity for the target peptide, outperforming amino-silane baselines which suffered from poorly controlled polymerization and lower specificity [1].
| Evidence Dimension | Substrate functionalization quality and resulting MIP binding affinity |
| Target Compound Data | High purity, single-step template immobilization yielding nanomolar affinity (Kd) |
| Comparator Or Baseline | Amino-silanes (e.g., APTMS): Prone to side reactions, yielding lower specificity and higher background binding |
| Quantified Difference | Significant improvement in binding site homogeneity and target affinity |
| Conditions | Solid-phase synthesis of MIP nanoparticles against EGFR epitopes |
For diagnostic and biosensor manufacturing, procuring the iodo-silane reduces synthetic steps and dramatically improves the sensitivity and reliability of the final assay.
In the formulation of organically modified silica (ORMOSIL) nanoparticles for photodynamic therapy, the matrix composition directly impacts the efficacy of the encapsulated photosensitizer. Formulating the nanoparticles using (3-iodopropyl)trimethoxysilane inherently concentrates heavy iodine atoms within the porous silica matrix. This structural integration induces an intraparticle external heavy-atom effect, which significantly enhances the intersystem crossing of encapsulated photosensitizers (such as HPPH), thereby increasing the quantum yield of cytotoxic singlet oxygen compared to standard non-iodinated ORMOSIL matrices [1].
| Evidence Dimension | Singlet oxygen generation efficiency via intraparticle heavy-atom effect |
| Target Compound Data | Iodo-functionalized ORMOSIL: Enhanced intersystem crossing and higher singlet oxygen yield |
| Comparator Or Baseline | Non-iodinated ORMOSIL (e.g., VTES-based): Baseline singlet oxygen generation limited by the native photosensitizer |
| Quantified Difference | Measurable increase in in vitro PDT efficacy due to the heavy-atom matrix environment |
| Conditions | HPPH-encapsulated ORMOSIL nanoparticles under targeted irradiation |
Procuring this specific silane allows nanomedicine developers to boost the photodynamic efficiency of existing photosensitizers without requiring complex molecular redesigns or heavy-metal doping.
The preparation of azide-functionalized surfaces for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) relies on the nucleophilic substitution of halo-silanes with sodium azide. (3-Iodopropyl)trimethoxysilane undergoes rapid and near-quantitative displacement by NaN3 under mild conditions (e.g., 60 °C for 12 hours) [1]. Conversely, achieving complete azidation with (3-chloropropyl)trimethoxysilane requires harsher conditions and extended refluxing, which frequently causes competitive hydrolysis of the methoxy groups and unwanted oligomerization before the silane can be properly grafted to the target substrate.
| Evidence Dimension | Efficiency and structural preservation during azidation |
| Target Compound Data | Rapid, quantitative conversion to 3-azidopropyltrimethoxysilane with intact methoxy groups |
| Comparator Or Baseline | (3-Chloropropyl)trimethoxysilane: Sluggish conversion leading to competitive silane hydrolysis |
| Quantified Difference | Higher yield of intact, unhydrolyzed azide-silane precursor |
| Conditions | Nucleophilic substitution with NaN3 in polar aprotic solvents (DMSO) |
For materials scientists building click-chemistry platforms, starting with the iodo-variant guarantees a high-density azide surface without sacrificing the integrity of the silane anchoring groups.
This compound is the ideal choice for the rapid, low-temperature quaternization of imidazoles and pyridines. By avoiding the extended heating required by chloro-analogs, it enables the scalable production of solid-state electrolytes and hybrid catalytic platforms without risking the thermal degradation or premature cross-linking of the siloxane networks [1].
It serves as the preferred anchoring agent for tethering peptide templates to silica supports. Its superior leaving-group kinetics ensure high-fidelity binding sites and eliminate the side-reactions common to amino-silane linkers, directly resulting in diagnostic nanoparticles with nanomolar target affinities [2].
Highly recommended for fabricating photodynamic therapy (PDT) nanoparticles, where the intrinsic iodine content provides an external heavy-atom effect. This built-in feature boosts the intersystem crossing and singlet oxygen generation from encapsulated photosensitizers, enhancing therapeutic efficacy without heavy-metal dopants [3].
The optimal precursor for generating azide-functionalized silica, glass, or magnetic nanoparticles. It allows for rapid CuAAC functionalization while preserving the moisture-sensitive siloxane network, ensuring a high grafting density that chloro-silanes cannot reliably achieve due to competitive hydrolysis [4].
Irritant